![molecular formula C19H12BrNO3S B2503916 6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one CAS No. 317376-11-7](/img/structure/B2503916.png)
6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one" is a chemical entity that has been studied for its unique structural features and potential applications in organic synthesis. The compound is characterized by the presence of a chromene ring system, a thiazole ring, and a bromine atom, which contribute to its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of related chromen-2-one derivatives has been explored through photo-reorganization processes. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones using UV-light from a mercury vapor lamp has been shown to yield angular pentacyclic compounds, including dihydro and aromatic products. The distribution of these products is influenced by the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly affecting the formation of dihydro products. This method provides a green and convenient synthesis route for benzothiophene fused xanthenone derivatives without the need for specific or toxic reagents .
Molecular Structure Analysis
The molecular structure of a similar compound, (E)-6-Bromo-3-{2-[2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are nearly planar, with the chromene ring system inclined at specific angles relative to the thiazole and benzene rings. The thiazole ring also forms a dihedral angle with the benzene ring, indicating a certain degree of spatial arrangement within the molecule .
Chemical Reactions Analysis
Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the structural similarities with the compounds studied suggest that it may undergo photochemical reorganization under similar conditions. The presence of the bromine atom and the methoxy group could influence its reactivity, potentially leading to the formation of novel organic scaffolds when subjected to UV-light or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the molecular structure analysis. The planarity of the chromene and thiazole rings suggests a degree of rigidity in the molecular structure, which could affect its physical properties such as melting point and solubility. The inclination angles between the rings may influence intermolecular interactions, as seen in the crystal structure of the related compound, where molecules are connected by N—H⋯O hydrogen bonds, forming supramolecular chains along the crystal axis. These interactions are crucial for understanding the compound's behavior in the solid state and its potential applications in materials science .
Applications De Recherche Scientifique
Antibacterial Activity
6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one and its derivatives have been extensively studied for their antibacterial properties. Research has shown that these compounds exhibit strong inhibitory activity against various Gram-positive and Gram-negative bacteria. For instance, Abdel-Aziem et al. (2021) synthesized derivatives of this compound, finding strong activity against Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021). Similarly, Velpula et al. (2015) synthesized 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones, demonstrating broad-spectrum antibacterial activity (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
Synthesis and Bio-Evaluation of Novel Derivatives
Derivatives of this compound have been synthesized and evaluated for various biological activities. Shah et al. (2016) synthesized novel derivatives and evaluated them for antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016). Another study by Sukdolak et al. (2004) focused on synthesizing derivatives that incorporated coumarin and thiazole moieties, which exhibited potential antimicrobial properties (Sukdolak, Solujic, Manojlovic, Vukovic, & Krstić, 2004).
Novel Methodologies in Synthesis
Research has also focused on novel methodologies for synthesizing compounds related to this compound. Rao et al. (2009) explored a one-step synthesis of types of 8-Thiazolyl and 8-Thiadiazinyl coumarins, demonstrating the flexibility and potential of these compounds in chemical synthesis (Rao & Reddy, 2009).
Potential in Cancer Research
Some studies have explored the potential of these compounds in cancer research. Ambati et al. (2017) synthesized 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, showing moderate cytotoxic activity against various cancer cell lines (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).
Antimicrobial Agents
Ansari & Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents. Their study indicated the potential of structurally modified derivatives for enhanced antimicrobial efficacy (Ansari & Khan, 2017).
Photochemical and Electronic Properties
Kumbar et al. (2018) studied novel coumarin-based organic dyes, indicating their relevance in photonic and electronic devices due to their unique photochemical properties (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown a range of biological activities, suggesting that the compound could have diverse molecular and cellular effects .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAHVYHWLAVLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
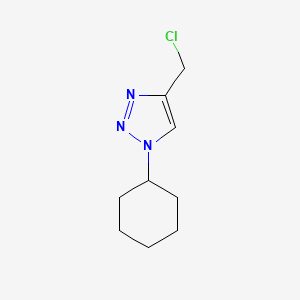
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)
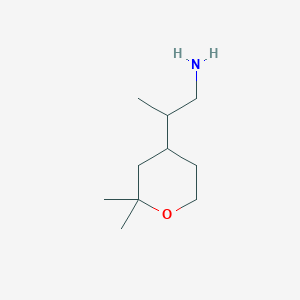
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)
![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)
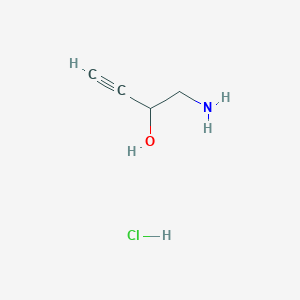
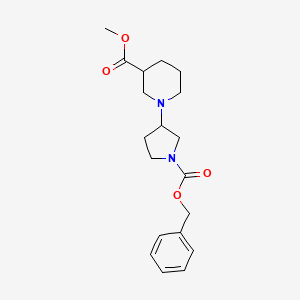
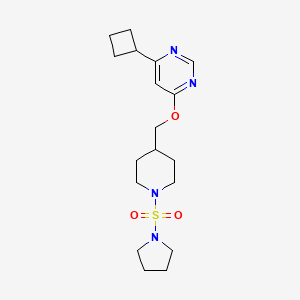
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)
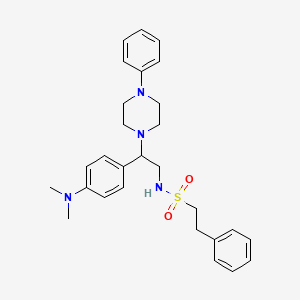
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)